molecular formula C14H18N4O B14868137 3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide

3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide

Cat. No.: B14868137
M. Wt: 258.32 g/mol
InChI Key: VJMYGYUOZCKYOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide typically involves the formation of the imidazole ring followed by the attachment of the pyridine and butanamide groups. One common method involves the reaction of 2-methylimidazole with a pyridine derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can result in various substituted imidazole compounds .

Scientific Research Applications

3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-methylimidazole: Another imidazole derivative with a methyl group at a different position.

    4-methylimidazole: An imidazole derivative with a methyl group at the 4-position.

    N-methylimidazole: An imidazole derivative with a methyl group on the nitrogen atom.

Uniqueness

3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-methyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]butanamide

InChI

InChI=1S/C14H18N4O/c1-10(2)8-14(19)17-12-4-5-13(16-9-12)18-7-6-15-11(18)3/h4-7,9-10H,8H2,1-3H3,(H,17,19)

InChI Key

VJMYGYUOZCKYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)CC(C)C

Origin of Product

United States

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